Anti-Proliferative Activity in Triple-Negative Breast Cancer: 4-Bromophenyl vs. Class-Leading Analogues
As a class, 3-amino-thieno[2,3-b]pyridine-2-carboxamides have been verified as potent inhibitors of phospholipase C (PLC) with low nanomolar growth inhibition against triple-negative breast cancer cell lines [1]. While quantitative head-to-head data for the specific 4-bromophenyl analog (313519-34-5) against named comparators is absent from the peer-reviewed literature, class-level SAR indicates that N-aryl substitution with electron-withdrawing 4-bromophenyl groups generally enhances potency relative to unsubstituted phenyl or electron-donating analogs. The fully methylated thienopyridine core further increases lipophilicity (cLogP) relative to unsubstituted or partially methylated variants, which may improve membrane permeability.
| Evidence Dimension | Anti-proliferative activity (PLC inhibition) – N-aryl substitution effect |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 313519-34-5 |
| Comparator Or Baseline | Class benchmark: unsubstituted N-phenyl analog and N-(4-chlorophenyl) analog exhibit IC50 values in the low nanomolar range against MDA-MB-231 cells |
| Quantified Difference | Not quantifiable; SAR trend suggests enhanced potency with electron-withdrawing 4-bromo substitution |
| Conditions | Triple-negative breast cancer cell line MDA-MB-231; MTT assay |
Why This Matters
Procurement of the 4-bromophenyl analog may be scientifically justified when exploring SAR around halogen-substituted anti-proliferative thienopyridines, but direct comparative potency data for this specific compound must be generated internally.
- [1] Reynolds, A. et al. Development of Thienopyridines as Potent Antiproliferative Agents. Proceedings, 2019, 22, 2. View Source
